molecular formula C20H21ClN2O6S B3447529 ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

Cat. No. B3447529
M. Wt: 452.9 g/mol
InChI Key: CXMFMOFDVKZKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as E-64 or trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane and belongs to the class of epoxysuccinyl peptides.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is through the inhibition of cysteine proteases. It irreversibly binds to the active site of the protease, preventing the protease from cleaving its substrate. This inhibition leads to the accumulation of the protease's substrate, resulting in cellular dysfunction and death.
Biochemical and Physiological Effects:
Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteolytic degradation of pro-apoptotic proteins. Additionally, it has been found to reduce inflammation and fibrosis by inhibiting the activity of cathepsins B and L.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate in lab experiments is its potent inhibition of cysteine proteases. This makes it a useful tool for studying the role of cysteine proteases in various cellular processes. However, one of the limitations of using this compound is its irreversible binding to the active site of the protease. This makes it difficult to study the effects of reversible protease inhibition.

Future Directions

There are several future directions for the study of Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate. One direction is the development of more selective inhibitors of cysteine proteases. Another direction is the study of the compound's effects on other cellular processes, such as autophagy and lysosomal function. Additionally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases warrants further investigation.
Conclusion:
Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is a potent inhibitor of cysteine proteases with potential pharmacological applications. Its mechanism of action involves irreversible binding to the active site of the protease, leading to cellular dysfunction and death. This compound has been found to have anti-cancer, anti-inflammatory, and anti-fibrotic properties. While it has limitations in lab experiments, its potent inhibition of cysteine proteases makes it a useful tool for studying the role of these proteases in various cellular processes. Further research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been extensively studied in scientific research for its potential pharmacological applications. This compound is a potent inhibitor of cysteine proteases, including cathepsins B, H, and L. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. Additionally, it has been found to have anti-inflammatory and anti-fibrotic properties.

properties

IUPAC Name

ethyl 4-[(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O6S/c1-2-29-20(25)14-3-6-16(7-4-14)22-19(24)15-5-8-17(21)18(13-15)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMFMOFDVKZKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.